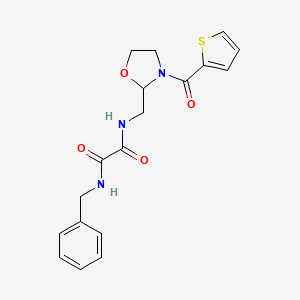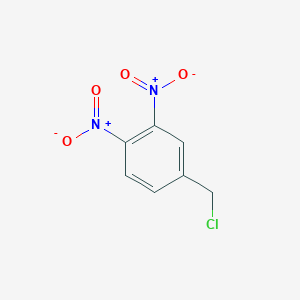
4-(Chloromethyl)-1,2-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,2-dinitrobenzene is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl) and two nitro groups (-NO2) at the 1 and 2 positions
作用机制
Target of Action
Similar compounds such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate have been found to inhibit the replication of certain viruses by targeting their rna polymerase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent binding . This interaction could result in changes to the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Related compounds have been shown to affect the replication of certain viruses by inhibiting their rna polymerase . This suggests that 4-(Chloromethyl)-1,2-dinitrobenzene could potentially interfere with the replication of certain organisms, affecting their growth and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential effects in a biological system .
Result of Action
Based on the potential inhibition of rna polymerase suggested by related compounds , it could potentially interfere with the replication of certain organisms, leading to a decrease in their growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dinitrobenzene typically involves the nitration of chloromethylbenzene. The process can be summarized as follows:
Nitration Reaction: Chloromethylbenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces nitro groups at the 1 and 2 positions of the benzene ring.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality.
Purification: Employing large-scale purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst, or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Hydrogenation reactions are carried out under high pressure with catalysts like palladium on carbon (Pd/C). Chemical reductions using SnCl2 are performed in acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-(Hydroxymethyl)-1,2-dinitrobenzene, 4-(Aminomethyl)-1,2-dinitrobenzene, and 4-(Thiophenylmethyl)-1,2-dinitrobenzene can be formed.
Reduction Products: Reduction of nitro groups yields 4-(Chloromethyl)-1,2-diaminobenzene.
科学研究应用
4-(Chloromethyl)-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloromethyl groups. It serves as a model compound for understanding the behavior of similar functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications includes studying its derivatives for antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for use in materials science and nanotechnology.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-nitrobenzene: Similar structure but with only one nitro group. It is less reactive compared to 4-(Chloromethyl)-1,2-dinitrobenzene due to the presence of only one electron-withdrawing group.
4-(Bromomethyl)-1,2-dinitrobenzene: Similar structure with a bromomethyl group instead of a chloromethyl group. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-1,3-dinitrobenzene: The nitro groups are positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and two nitro groups in specific positions on the benzene ring. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications in scientific research.
属性
IUPAC Name |
4-(chloromethyl)-1,2-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQWPESNVPHXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89692-62-6 |
Source


|
| Record name | 4-(chloromethyl)-1,2-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
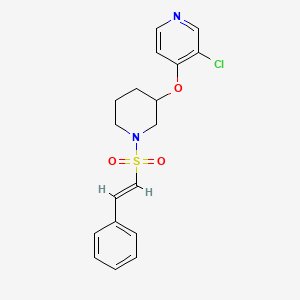
![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
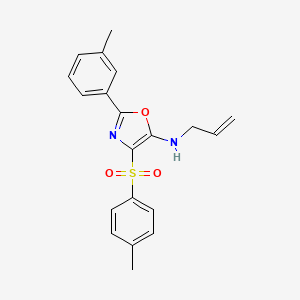
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
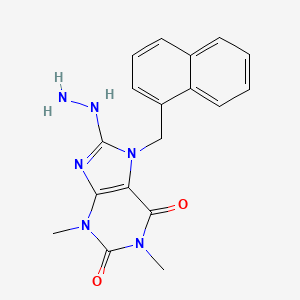
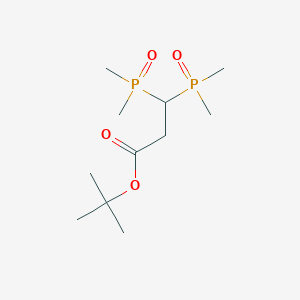
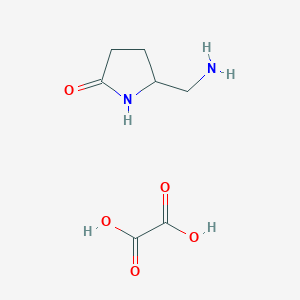
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
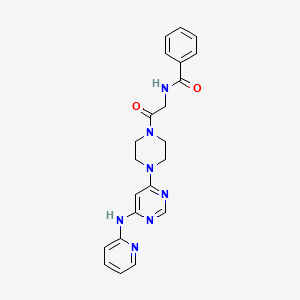
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
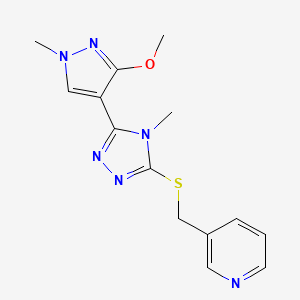
![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
